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Compound of Interest

Compound Name: 2-(dimethoxymethyl)-1H-imidazole

CAS No.: 112655-19-3

Cat. No.: B039438 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(dimethoxymethyl)-1H-imidazole is a key heterocyclic compound, serving as a versatile

intermediate in the synthesis of various pharmaceutical agents and functional materials. Its

structural elucidation and purity assessment are paramount in drug development and quality

control, necessitating a thorough understanding of its spectroscopic properties. This technical

guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2-(dimethoxymethyl)-1H-imidazole. As a Senior

Application Scientist, this document is structured to offer not just the data, but also the

underlying scientific rationale for the observed spectral features and the experimental protocols

to obtain them, ensuring both technical accuracy and practical utility.

The imidazole ring is a fundamental motif in many biologically active molecules, and the

dimethoxymethyl substituent at the 2-position introduces specific spectroscopic signatures that

are crucial for its identification and characterization.[1] This guide will delve into the detailed

interpretation of these signatures, providing a self-validating framework for researchers working

with this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. For 2-(dimethoxymethyl)-1H-imidazole, both ¹H and ¹³C NMR provide

unambiguous evidence for its structure.

A. ¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-(dimethoxymethyl)-1H-imidazole is expected to show distinct

signals for the imidazole ring protons, the methine proton of the acetal group, and the methyl

protons of the methoxy groups.

Predicted ¹H NMR Data:

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Imidazole N-H ~10-12 Broad Singlet -

Imidazole H-4/H-5 ~7.1-7.7 Singlet/Doublet ~1.0

Acetal CH ~5.5 Singlet -

Methoxy CH₃ ~3.3 Singlet -

Interpretation and Causality:

Imidazole N-H: The proton attached to the nitrogen of the imidazole ring is acidic and often

exchanges with residual water or other labile protons in the solvent, leading to a broad signal

at a downfield chemical shift (typically >10 ppm). Its exact position and broadness are highly

dependent on the solvent, concentration, and temperature.

Imidazole H-4 and H-5: In the absence of substitution at the 4 or 5 position, these two

protons are chemically equivalent in a time-averaged sense due to tautomerism, often

resulting in a single signal.[2] However, in some cases, they may appear as two distinct

signals, typically as doublets with a small coupling constant (J ≈ 1.0 Hz).[3] Their chemical

shift is in the aromatic region, generally between 7.1 and 7.7 ppm.[4]

Acetal CH: The methine proton of the dimethoxymethyl group is a key signature. Being

attached to a carbon bonded to two oxygen atoms, it is significantly deshielded and is
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expected to appear as a sharp singlet around 5.5 ppm.

Methoxy CH₃: The six protons of the two methoxy groups are chemically equivalent and will

give rise to a sharp singlet at approximately 3.3 ppm.

Experimental Protocol for ¹H NMR:

Sample Preparation: Dissolve approximately 5-10 mg of 2-(dimethoxymethyl)-1H-
imidazole in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm

NMR tube. The choice of solvent can influence chemical shifts, particularly for the N-H

proton.

Instrument Setup: The spectrum should be acquired on a Fourier Transform NMR

spectrometer, typically operating at a frequency of 300 MHz or higher for better resolution.

Acquisition Parameters:

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

A relaxation delay of 1-2 seconds is typically adequate.

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the chemical shift scale using

the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

B. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data:
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Carbon Assignment Chemical Shift (δ, ppm)

Imidazole C-2 ~145-150

Imidazole C-4/C-5 ~120-128

Acetal CH ~100-105

Methoxy CH₃ ~53-55

Interpretation and Causality:

Imidazole C-2: The carbon at the 2-position of the imidazole ring, being flanked by two

nitrogen atoms and attached to the electron-withdrawing dimethoxymethyl group, is the most

deshielded of the ring carbons, appearing in the range of 145-150 ppm.

Imidazole C-4 and C-5: Similar to the protons, the C-4 and C-5 carbons can be equivalent

due to tautomerism and appear as a single peak in the aromatic region, typically between

120-128 ppm.[2]

Acetal CH: The acetal carbon is highly deshielded due to the two attached oxygen atoms

and resonates at a characteristic downfield position, typically around 100-105 ppm.

Methoxy CH₃: The carbons of the methoxy groups are in the typical range for sp³-hybridized

carbons attached to an oxygen atom, appearing around 53-55 ppm.

Experimental Protocol for ¹³C NMR:

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated

solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

Instrument Setup: The spectrum is acquired on the same FT-NMR spectrometer as the ¹H

NMR.

Acquisition Parameters:

A wider spectral width (e.g., 0-200 ppm) is necessary.
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Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

A significantly larger number of scans (e.g., 128 or more) and a longer relaxation delay

(e.g., 2-5 seconds) are required to obtain a good signal-to-noise ratio.

Data Processing: Similar processing steps as for ¹H NMR are applied. The solvent peak is

used for chemical shift calibration (e.g., CDCl₃ at 77.16 ppm).

II. Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule.

Predicted IR Data:

Wavenumber (cm⁻¹) Vibration Type Intensity

~3100-3400 N-H stretch (imidazole) Medium, Broad

~2950-3000 C-H stretch (aromatic) Medium

~2850-2950 C-H stretch (aliphatic) Medium

~1670 C=N stretch (imidazole) Medium

~1450-1550 C=C stretch (imidazole) Medium

~1050-1150 C-O stretch (acetal) Strong

Interpretation and Causality:

N-H Stretch: The N-H stretching vibration of the imidazole ring typically appears as a broad

band in the region of 3100-3400 cm⁻¹.[5] The broadening is due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while

the aliphatic C-H stretches of the methoxy and methine groups will appear just below 3000

cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the

imidazole ring give rise to absorptions in the 1450-1670 cm⁻¹ region.[5]
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C-O Stretch: The most characteristic feature for the dimethoxymethyl group is the strong C-O

stretching absorption of the acetal, which is expected in the 1050-1150 cm⁻¹ region.

Experimental Protocol for FTIR:

Sample Preparation:

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two potassium

bromide (KBr) or sodium chloride (NaCl) plates.

Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of

the sample with dry KBr powder and pressing the mixture into a transparent disk.[6]

Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of a solid

or liquid sample with minimal preparation.[6]

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background

spectrum of the empty sample compartment (or the pure solvent/KBr) is recorded first.

Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

generate the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):
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m/z Proposed Fragment

142 [M]⁺ (Molecular Ion)

111 [M - OCH₃]⁺

81 [M - CH(OCH₃)₂]⁺

68 [Imidazole]⁺

Interpretation and Causality:

Molecular Ion ([M]⁺): The molecular ion peak at m/z 142 corresponds to the molecular weight

of 2-(dimethoxymethyl)-1H-imidazole. The intensity of this peak can vary depending on the

ionization energy.

[M - OCH₃]⁺: Loss of a methoxy radical (•OCH₃) from the molecular ion is a common

fragmentation pathway for acetals, leading to a fragment at m/z 111.

[M - CH(OCH₃)₂]⁺: Cleavage of the bond between the imidazole ring and the

dimethoxymethyl group would result in the imidazole cation radical at m/z 81.

[Imidazole]⁺: Further fragmentation can lead to the formation of the stable imidazole cation at

m/z 68. The imidazole ring itself is relatively stable to fragmentation.[7]

Experimental Protocol for Mass Spectrometry:

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid

chromatograph (LC-MS) for mixture analysis and for volatile or soluble compounds.[8]

Ionization: Electron Ionization (EI) is a common technique for small molecules, typically

using an electron energy of 70 eV.[9] Softer ionization techniques like Electrospray Ionization

(ESI) or Chemical Ionization (CI) can be used to enhance the molecular ion peak.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

IV. Visualization of Spectroscopic Relationships
The following diagram illustrates the correlation between the structure of 2-
(dimethoxymethyl)-1H-imidazole and its key spectroscopic features.

2-(dimethoxymethyl)-1H-imidazole

NMR Spectroscopy

IR Spectroscopy

Mass Spectrometry

Structure

¹H NMR
- Imidazole H-4/H-5: ~7.1-7.7 ppm

- Acetal CH: ~5.5 ppm
- Methoxy CH₃: ~3.3 ppm

Proton Environment
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- Imidazole C-2: ~145-150 ppm

- Acetal CH: ~100-105 ppm
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IR
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Functional Groups

MS
- [M]⁺: m/z 142

- [M - OCH₃]⁺: m/z 111

Molecular Weight &
Fragmentation
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Caption: Correlation of the molecular structure of 2-(dimethoxymethyl)-1H-imidazole with its

characteristic NMR, IR, and MS data.

Conclusion
The spectroscopic data presented in this guide provide a robust framework for the identification

and characterization of 2-(dimethoxymethyl)-1H-imidazole. The combination of ¹H and ¹³C
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NMR, IR, and MS provides complementary information that, when analyzed together, allows for

an unambiguous confirmation of the molecule's structure. The provided experimental protocols

offer a standardized approach for obtaining high-quality spectroscopic data, ensuring

reproducibility and reliability in research and development settings. This in-depth guide serves

as a valuable resource for scientists and professionals, enabling them to confidently work with

and characterize this important chemical intermediate.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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